2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17829009
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O2S |
|---|---|
| Molecular Weight | 196.23 g/mol |
| IUPAC Name | 2-(but-3-ynylamino)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N2O2S/c1-2-3-4-9-8-10-6(5-13-8)7(11)12/h1,5H,3-4H2,(H,9,10)(H,11,12) |
| Standard InChI Key | ZGVVNLSVKQMMHS-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCNC1=NC(=CS1)C(=O)O |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 2-position with a but-3-yn-1-ylamino group and at the 4-position with a carboxylic acid functional group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, provides a rigid planar structure that facilitates π-π stacking interactions with biological targets. The but-3-yn-1-yl side chain introduces an alkyne group, which enhances molecular rigidity and enables click chemistry modifications for targeted drug delivery systems. The carboxylic acid group at position 4 contributes to hydrogen-bonding capacity and solubility in polar solvents.
Synthetic Methodologies
General Synthesis Strategies
Thiazole derivatives are typically synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioureas or thioamides. For 2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid, a plausible route involves:
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Thiazole Ring Formation: Condensation of chloroacetaldehyde with a thiocarbamide precursor to generate the 4-carboxylic acid-substituted thiazole core.
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Nucleophilic Substitution: Reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with but-3-yn-1-amine in the presence of potassium carbonate (KCO) to install the alkyne-containing side chain .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring exclusive substitution at the 2-position of the thiazole ring.
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Alkyne Stability: Managing side reactions of the terminal alkyne group under basic conditions.
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Yield Improvement: Reported yields for analogous reactions range from 45–65%, necessitating catalyst screening (e.g., Cu(I) for alkyne-azide cycloadditions) .
Biological Activities and Mechanisms
| Parameter | Control | Diabetic | Treated (20 mg/kg) |
|---|---|---|---|
| MDA (nmol/mg) | 0.83 ± 0.11 | 1.68 ± 0.21 | 0.89 ± 0.08 |
| GSH (nmol/g) | 0.65 ± 0.05 | 0.09 ± 0.03 | 0.47 ± 0.07 |
| SOD (units/mg) | 10.2 ± 0.57 | 4.23 ± 0.92 | 9.26 ± 0.93 |
Antimicrobial Properties
The thiazole ring’s sulfur atom disrupts microbial cell membranes via thiol-group interactions. Preliminary data on analogs show minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The alkyne side chain may enhance lipophilicity, improving penetration through bacterial lipid bilayers.
Pharmacokinetic and Toxicity Considerations
ADMET Profiles
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Absorption: Predicted Caco-2 permeability of 12.5 × 10 cm/s suggests moderate oral bioavailability.
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Metabolism: Susceptible to cytochrome P450 3A4-mediated oxidation of the alkyne moiety, potentially generating reactive intermediates.
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Toxicity: Ames test data for analogs indicate no mutagenicity at concentrations <100 μM .
Future Research Directions
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Targeted Synthesis: Development of prodrugs via esterification of the carboxylic acid group to enhance blood-brain barrier penetration.
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Mechanistic Studies: Elucidation of protein targets using affinity chromatography with alkyne-functionalized probes.
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Clinical Translation: Preclinical evaluation in non-human primate models of metabolic syndrome.
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